Calcium pantothenate; Calcium D-pantothenate; Vitamin B5 calcium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Pantothenic acid (hemicalcium salt): It is a derivative of pantothenic acid (vitamin B5) and is commonly found in various foods such as whole grains, legumes, eggs, meat, and yogurt . This compound is essential for the synthesis of coenzyme A (CoA), which plays a crucial role in the metabolism of proteins, carbohydrates, and fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Pantothenic acid (hemicalcium salt) is synthesized through the condensation of pantoic acid and β-alanine, followed by the addition of calcium ions to form the hemicalcium salt . The reaction typically involves the following steps:

Condensation Reaction: Pantoic acid reacts with β-alanine in the presence of a dehydrating agent to form pantothenic acid.

Salt Formation: Pantothenic acid is then treated with calcium hydroxide or calcium chloride to form the hemicalcium salt.

Industrial Production Methods: Industrial production of D-Pantothenic acid (hemicalcium salt) involves microbial fermentation using strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are engineered to overproduce pantothenic acid, which is then extracted and converted to the hemicalcium salt .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-Pantothenic acid (hemicalcium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: It can also participate in reduction reactions, although these are less common.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives of pantothenic acid.

Reduction Products: Reduced forms of pantothenic acid.

Substitution Products: Substituted derivatives of pantothenic acid.

Scientific Research Applications

Chemistry: D-Pantothenic acid (hemicalcium salt) is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions .

Biology: In biological research, it is used to study the metabolism of proteins, carbohydrates, and fats. It is also used in cell culture media to support the growth of mammalian, insect, and plant cells .

Medicine: D-Pantothenic acid (hemicalcium salt) is used in the formulation of dietary supplements and pharmaceuticals. It is known to support adrenal gland function, enhance wound healing, and boost the immune system .

Industry: In the industrial sector, it is used in the production of cosmetics and personal care products due to its moisturizing and skin-protecting properties .

Mechanism of Action

D-Pantothenic acid (hemicalcium salt) exerts its effects by being incorporated into coenzyme A (CoA) and acyl carrier protein (ACP). These cofactors are essential for the metabolism of fatty acids, proteins, and carbohydrates . The compound also participates in the formation of acetylcholine, a neurotransmitter, and supports the production of cortisone . Additionally, it plays a role in controlling keratinocyte proliferation and differentiation, which is crucial for normal epithelial function and wound healing .

Comparison with Similar Compounds

D-Panthenol: The alcohol analog and biological precursor of D-pantothenic acid.

Calcium D-pantothenate: Another form of pantothenic acid used in dietary supplements and pharmaceuticals.

Vitamin B5: The parent compound of D-pantothenic acid (hemicalcium salt), essential for the synthesis of coenzyme A.

Uniqueness: D-Pantothenic acid (hemicalcium salt) is unique due to its stability and solubility, making it suitable for various applications in cell culture, dietary supplements, and pharmaceuticals . Its ability to support adrenal gland function, enhance wound healing, and boost the immune system further distinguishes it from other similar compounds .

Properties

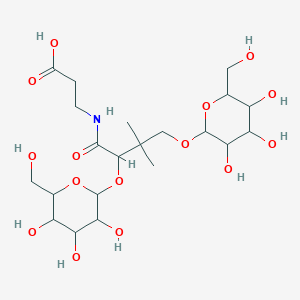

Molecular Formula |

C21H37NO15 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

3-[[3,3-dimethyl-2,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]butanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H37NO15/c1-21(2,7-34-19-15(31)13(29)11(27)8(5-23)35-19)17(18(33)22-4-3-10(25)26)37-20-16(32)14(30)12(28)9(6-24)36-20/h8-9,11-17,19-20,23-24,27-32H,3-7H2,1-2H3,(H,22,33)(H,25,26) |

InChI Key |

PZRWOASUSYCAHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)

![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)

![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)

![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)

![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)